molecular formula C11H14BrNO2 B14065757 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one

Cat. No.: B14065757
M. Wt: 272.14 g/mol
InChI Key: WMYKWBALJVTFFX-UHFFFAOYSA-N
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Description

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a 5-amino-2-ethoxyphenyl substituent. This compound is structurally characterized by:

  • A bromoalkyl ketone group (2-bromopropan-1-one), which serves as a reactive site for nucleophilic substitutions.
  • A 5-amino-2-ethoxyphenyl moiety, combining electron-donating (amino and ethoxy) groups that modulate electronic and steric properties.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(5-amino-2-ethoxyphenyl)-2-bromopropan-1-one

InChI

InChI=1S/C11H14BrNO2/c1-3-15-10-5-4-8(13)6-9(10)11(14)7(2)12/h4-7H,3,13H2,1-2H3

InChI Key

WMYKWBALJVTFFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)C(=O)C(C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one typically involves the bromination of 1-(5-Amino-2-ethoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and bromine groups play a crucial role in its reactivity and binding to biological molecules. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key analogs is summarized below:

Compound Substituent Molecular Formula Key Features
1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one 5-Amino-2-ethoxyphenyl C₁₁H₁₃BrNO₂ Electron-rich aromatic ring (amino and ethoxy groups enhance solubility and H-bonding potential).
1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one 1,3-Benzodioxolyl C₁₀H₉BrO₃ Electron-withdrawing benzodioxole group; common in natural products and pharmaceuticals.
1-(Azetidin-1-yl)-2-bromopropan-1-one Azetidinyl (4-membered amine) C₆H₁₀BrNO Cyclic amine enhances steric hindrance; used in enantioselective alkylation reactions.
1-(5-Bromo-2-chlorophenyl)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane Polychlorinated cyclopropane C₁₈H₁₅BrCl₃O Complex bicyclic structure; studied for crystallographic properties.
Key Observations:
  • Electronic Effects: The amino and ethoxy groups in the target compound likely increase electron density at the aromatic ring, contrasting with the electron-withdrawing benzodioxole group in . This difference may influence reactivity in electrophilic substitutions.

Physicochemical Properties

Property This compound 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one 1-(Azetidin-1-yl)-2-bromopropan-1-one
Molecular Weight 286.14 g/mol 257.08 g/mol 192.06 g/mol
Polarity High (due to -NH₂ and -OEt) Moderate (benzodioxole O-atoms) Low (cyclic amine)
Reactivity Activated for nucleophilic substitution Moderate reactivity Sterically hindered

Biological Activity

1-(5-Amino-2-ethoxyphenyl)-2-bromopropan-1-one is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14BrNO2\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\text{O}_{2}

This compound features a bromopropanone moiety attached to an ethoxy-substituted phenyl ring with an amino group, which plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its effects on different biological systems.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.3Apoptosis induction
A549 (Lung)12.7G2/M phase arrest
HeLa (Cervical)18.4Caspase activation

Antimicrobial Activity

The compound also shows promising antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Protein Kinases : The compound has been shown to inhibit certain protein kinases involved in cancer cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Modulation of Apoptotic Pathways : The presence of the amino group enhances its ability to activate pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Case Studies

Several case studies have documented the effects of this compound in animal models:

  • Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Infection Model : In a murine model infected with Staphylococcus aureus, treatment with the compound led to improved survival rates and reduced bacterial load in tissues.

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